molecular formula C7H5O2- B1203000 Benzoate CAS No. 766-76-7

Benzoate

Cat. No.: B1203000
CAS No.: 766-76-7
M. Wt: 121.11 g/mol
InChI Key: WPYMKLBDIGXBTP-UHFFFAOYSA-M
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Description

Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. It is commonly found in the form of sodium this compound, potassium this compound, and other salts. Benzoates are widely used as preservatives in the food industry due to their antimicrobial properties. They are also found in various pharmaceutical and cosmetic products .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

Benzoate, particularly in the forms of benzoic acid and its sodium salt (sodium this compound), has garnered significant attention in both food preservation and therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, metabolic pathways, potential toxicity, and therapeutic uses.

Chemical Structure and Forms

This compound is derived from benzoic acid, a simple aromatic carboxylic acid. It exists primarily in two forms:

  • Benzoic Acid (C₇H₆O₂) : A colorless crystalline solid that is soluble in water.
  • Sodium this compound (C₇H₅NaO₂) : The sodium salt of benzoic acid, commonly used as a food preservative.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a popular choice as a food preservative. Its effectiveness against various microorganisms is attributed to its ability to lower pH and disrupt cellular functions.

Table 1: Antimicrobial Efficacy of Sodium this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Inhibitory Zone Diameter (mm)
Escherichia coli0.1%12
Staphylococcus aureus0.1%15
Candida albicans0.05%10

Studies have shown that sodium this compound inhibits the growth of bacteria, yeast, and molds by interfering with their metabolism .

Metabolism and Excretion

Upon ingestion, this compound undergoes conjugation with glycine in the liver to form hippurate, which is then excreted via urine. This process occurs in the mitochondrial matrix and involves several enzymatic reactions:

  • Conversion to Benzoyl-CoA : this compound is activated to benzoyl-CoA by ligase.
  • Formation of Hippurate : Benzoyl-CoA is conjugated with glycine by glycine N-acyltransferase.

This metabolic pathway ensures that this compound does not accumulate in the body .

Toxicity and Genotoxicity

Despite its widespread use, concerns regarding the safety of sodium this compound have emerged. Studies indicate that under certain conditions, it can be converted into benzene, a known carcinogen, particularly when combined with ascorbic acid (vitamin C). Research highlights include:

  • Genotoxic Effects : Sodium this compound has been shown to induce DNA damage in human lymphocytes and cause micronucleus formation .
  • Oxidative Stress : It can increase oxidative stress markers in cells, leading to lipid peroxidation and reduced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 2: Effects of Sodium this compound on Oxidative Stress Markers

Dose (mg/kg)Lipid Peroxidation (MDA levels)Antioxidant Enzymes Activity
70NormalNormal
200ElevatedDecreased
400Significantly ElevatedSignificantly Decreased

Therapeutic Applications

Beyond its role as a preservative, sodium this compound has potential therapeutic applications:

  • Neuroprotective Effects : Some studies suggest that sodium this compound may have neuroprotective properties due to its ability to modulate oxidative stress .
  • Local Anesthetic Properties : Research has indicated that certain this compound derivatives exhibit local anesthetic effects comparable to established anesthetics like tetracaine .

Case Studies

  • Neurodegenerative Diseases : A study examined the effects of sodium this compound on oxidative stress in models of neurodegeneration, revealing potential benefits in reducing neuronal damage .
  • Antibacterial Efficacy : Another investigation focused on benzyl this compound derived from Kaempferia rotunda, demonstrating significant antibacterial activity against Bacillus cereus with an MIC of 50 μg/mL .

Properties

IUPAC Name

benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043771
Record name Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-76-7
Record name Benzoate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
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carbonyl chlorides
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Synthesis routes and methods II

Procedure details

A coupling reaction is then used to couple (αS)-α[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid, (Formula 3) methanesulfonic acid salt to (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Formula J) in the presence of 1-hydroxybenzotriazole (HOBT) or other known coupling agent to produce 3-(aminocarbonyl)-αS)-α-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-β-oxo-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2-ethanecarbamic acid, 1,1-dimethylethyl ester (Formula K). Formula K compound is subjected to dehydration by treating compound K with organic base such as pyridine or triethylamine and trifluoroacetic anhydride, and then subjecting the reaction to hydrolysis by cooling to from about 0 to about 10° C. and adding sodium hydroxide or other strong base such as KOH or LiOH to form Compound L. 3-cyano-(αS)-α-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-β-oxo-(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2-ethanecarbamic acid, 1,1-dimethylethyl ester (Formula L), which is then deprotected (and treated with sodium benzoate) to form the dipeptidyl peptidase IV inhibitor (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-1-oxoethyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, benzoate (1:1) (Formula M).

Synthesis routes and methods III

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoate
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Benzoate
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Reactant of Route 5
Benzoate
Reactant of Route 6
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